2-Methyl-4-(7-methoxy-4-quinolinyl)phenol

概要

説明

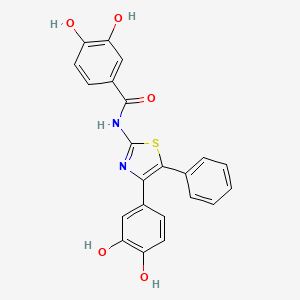

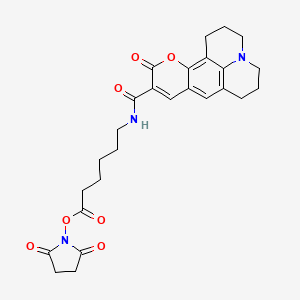

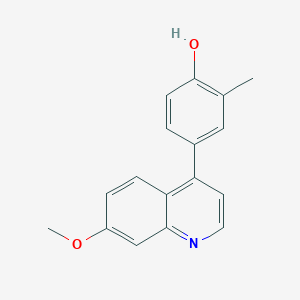

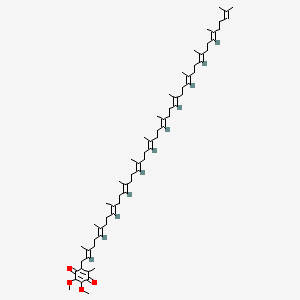

2-Methyl-4-(7-methoxy-4-quinolinyl)phenol is an organic compound with the molecular formula C17H15NO2 and a molecular weight of 265.31 . It is a phenol with a methoxy group and a quinolinyl group attached .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of an aldehyde or ketone with a primary amine . For instance, the 2-methoxy-4-((4-methoxyphenilimino)methyl) phenol compound could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method . Another synthesis method involves a mixture of 4,4’-diaminodiphenyl ether and o-vanillin in methanol, stirred at room temperature for one hour to give an orange precipitate .Molecular Structure Analysis

The molecular structure of this compound consists of a phenol ring with a methoxy group and a quinolinyl group attached . The quinolinyl group is a bicyclic compound that consists of a benzene ring fused with a pyridine ring .Chemical Reactions Analysis

Phenols, like this compound, are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones . In organic chemistry, 4-methoxyphenol is used as a polymerisation inhibitor .科学的研究の応用

Spin Interaction in Zinc Complexes

2-Methyl-4-(7-methoxy-4-quinolinyl)phenol has been studied in the context of Schiff and Mannich bases in zinc complexes. Research by Orio et al. (2010) explored the spin interaction in these complexes, highlighting their potential in studying magnetic properties and electron transfer processes (Orio et al., 2010).

Anticancer Activity

A compound related to this compound has been investigated for its anticancer properties. The research conducted by Sukria et al. (2020) focused on its efficacy against T47D breast cancer cells, contributing to the ongoing search for novel anticancer agents (Sukria et al., 2020).

Fluorescent Sensor for Zinc Ion

Pradhan et al. (2015) developed a fluorescent sensor based on this compound for detecting zinc ions. This research demonstrates its potential application in cell imaging studies, particularly in tracking zinc ion concentrations within biological systems (Pradhan et al., 2015).

pH Sensing and Cell Discrimination

Mandal et al. (2018) reported on the development of a pH sensor based on aminoquinoline, which includes structures similar to this compound. This sensor is capable of differentiating between normal and cancer cells by detecting pH variations, showcasing its potential for biomedical applications (Mandal et al., 2018).

Photosensitizers for Diphenyliodonium Salt

A study by Temel et al. (2020) explored the use of quinoline Schiff-base ligands, structurally related to this compound, as photosensitizers. This research suggests potential applications in photopolymerization and photochemical processes (Temel et al., 2020).

Coordination Compounds in Catalytic Oxidation

Research by Nayak et al. (2010) involved synthesizing coordination compounds using a Schiff-base ligand similar to this compound. These compounds were effective catalysts for the oxidation of alkanes and alkenes, indicating potential applications in industrial catalysis (Nayak et al., 2010).

Chemosensors for Metal Ion Detection

Ghorai et al. (2020) developed chemosensors based on 8-aminoquinoline, related to this compound, for detecting Zn2+ and Al3+ ions. This research highlights the potential of these compounds in environmental monitoring and biomedical diagnostics (Ghorai et al., 2020).

Safety and Hazards

While specific safety and hazard information for 2-Methyl-4-(7-methoxy-4-quinolinyl)phenol is not available, similar compounds like 4-(2-Methoxyethyl)phenol have hazard statements H315 - H319 - H335, indicating that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

将来の方向性

Quinoline and its derivatives, which include 2-Methyl-4-(7-methoxy-4-quinolinyl)phenol, have shown substantial biological activities . They have versatile applications in the fields of industrial and synthetic organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring their potential biological and pharmaceutical activities .

作用機序

Target of Action

The primary targets of 2-Methyl-4-(7-methoxy-4-quinolinyl)phenol are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on uncovering these pathways to understand the compound’s mechanism of action better.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific details about how such factors influence the action of this compound are currently unknown .

特性

IUPAC Name |

4-(7-methoxyquinolin-4-yl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-9-12(3-6-17(11)19)14-7-8-18-16-10-13(20-2)4-5-15(14)16/h3-10,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYBTVKYLVLWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C3C=CC(=CC3=NC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336685 | |

| Record name | 4-(7-Methoxyquinolin-4-yl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2165340-32-7 | |

| Record name | 4-(7-Methoxyquinolin-4-yl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)

![(1R,4S)-Dimethyl 1-((R)-1-(phenylamino)-2-(p-tolyl)ethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B606758.png)